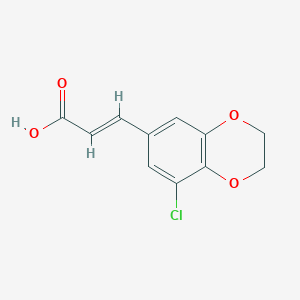
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is a chlorinated aromatic compound with potential interest in various fields of chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated aromatic compounds, which can be used to infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of chlorinated aromatic compounds typically involves strategies that ensure the introduction of the chlorine atom into the aromatic ring, as well as the formation of the carboxylic acid group. Although the exact synthesis method for this compound is not detailed in the provided papers, similar compounds are often synthesized using techniques such as electrophilic aromatic substitution for chlorination and various methods for the introduction of the carboxylic group.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds is crucial in determining their chemical behavior and properties. The papers provided discuss the use of density functional theory (DFT) calculations to determine the optimized molecular structure and vibrational wavenumbers of related compounds. These studies typically involve the calculation of geometrical parameters and harmonic vibrations, which are then compared with experimental data to validate the theoretical models .
Chemical Reactions Analysis
Chlorinated aromatic compounds can undergo a variety of chemical reactions, including further halogenation, nucleophilic aromatic substitution, and reactions involving the carboxylic acid group. The reactivity of such compounds is often influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of other substituents on the aromatic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds, such as this compound, are influenced by their molecular structure. The presence of the chlorine atom and the carboxylic acid group affects properties like melting point, boiling point, solubility, and acidity. Theoretical calculations, such as HOMO and LUMO analysis, can provide insights into the electronic properties of the compound, including charge transfer and stability. The NBO analysis can reveal information about hyperconjugative interactions and charge delocalization, which are important for understanding the compound's reactivity and stability . Additionally, the first hyperpolarizability is an important property for nonlinear optical materials, and compounds with high hyperpolarizability are of interest for future studies in this field .
科学的研究の応用
Synthesis and Anti-Inflammatory Activity
- Anti-Inflammatory Properties: Research has shown that racemic (R,S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid exhibits significant anti-inflammatory properties. This compound was prepared from 2,3-dihydro-1,4-benzodioxin and compared with other anti-inflammatory agents for effectiveness (Vazquez, Rosell, & Pujol, 1997).
Antibacterial and Antifungal Agents
- Antimicrobial Potential: Various studies have synthesized derivatives of 2,3-dihydro-1,4-benzodioxin, demonstrating significant antibacterial and antifungal potential. These derivatives include compounds such as 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, which showed promising antimicrobial activity with low hemolytic activity (Abbasi et al., 2020).
Enzyme Inhibition
- Lipoxygenase Inhibition: Certain synthesized derivatives of 2,3-dihydro-1,4-benzodioxin, such as N-substituted benzenesulfonamide derivatives, have been found to exhibit inhibitory activity against the lipoxygenase enzyme, indicating potential applications in the treatment of inflammation-related conditions (Abbasi et al., 2017).
Biocatalysis in Pharmaceutical Synthesis
- Chiral Synthons for Therapeutics: An amidase from Alcaligenes faecalis subsp. parafaecalis was discovered to be efficient in producing enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral synthon for synthesizing therapeutic agents like (S)-doxazosin mesylate and others. This biocatalytic approach offers a more efficient method compared to traditional synthesis (Mishra, Kaur, Sharma, & Jolly, 2016).
Anticonvulsant Activity
- Potential in Treating Seizures: Compounds based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, such as amino amides and amino esters, have shown anticonvulsant activity, suggesting potential applications in the treatment of seizure disorders (Arustamyan et al., 2019).
Anti-Diabetic Agents
- α-Glucosidase Enzyme Inhibition: New derivatives of 2,3-dihydro-1,4-benzodioxin have been synthesized and evaluated for their anti-diabetic potentials, particularly by inhibiting the α-glucosidase enzyme. This suggests potential applications in the management of type-2 diabetes (Abbasi et al., 2023).
将来の方向性
The future directions for research on “3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid” could include further exploration of its potential antibacterial properties . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.
作用機序
Target of Action
Compounds containing the 2,3-dihydro-1,4-benzodioxin subunit have been studied for their potential as α- and β- adrenergic antagonists .
Mode of Action
It is known that adrenergic antagonists work by blocking the effects of adrenaline on specific adrenergic receptors, thereby altering the neurotransmission process .
Biochemical Pathways
Adrenergic antagonists generally affect the adrenergic signaling pathway, which plays a crucial role in the cardiovascular system, the metabolic system, and the central nervous system .
特性
IUPAC Name |
(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDFDEZJZXAHBU-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C(C=C2Cl)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

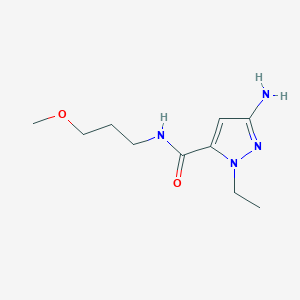
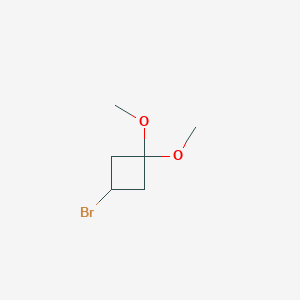

![[4-(Thiomorpholin-4-yl)phenyl]methanamine](/img/structure/B3017432.png)
![4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3017433.png)

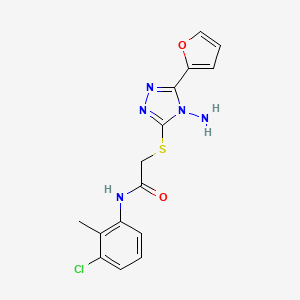
![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)
![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)

![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)
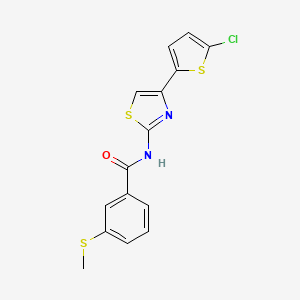

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)